molecular formula C₃₁H₃₈N₈O₇ B1156480 Linagliptin N-D-Glucuronide

Linagliptin N-D-Glucuronide

货号: B1156480
分子量: 634.68
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Linagliptin N-D-Glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C₃₁H₃₈N₈O₇ and its molecular weight is 634.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmacokinetics and Metabolism

Linagliptin is primarily excreted via the enterohepatic system, with linagliptin N-D-glucuronide being one of its significant metabolites. Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use.

  • Absorption and Distribution : After oral administration, linagliptin is rapidly absorbed, reaching peak plasma concentrations within 1.5 to 2 hours. This compound contributes to the overall pharmacological effects observed in patients with T2DM .
  • Elimination : The elimination half-life of linagliptin is approximately 12 hours, while its glucuronidated metabolite may exhibit a longer half-life due to its stability in circulation .

Glycemic Control in Type 2 Diabetes Mellitus

This compound plays a role in enhancing glycemic control through its parent compound's mechanism of action:

  • DPP-4 Inhibition : By inhibiting DPP-4, linagliptin increases levels of incretin hormones, which help regulate glucose metabolism. This results in improved insulin secretion and reduced glucagon release in response to meals .
  • Clinical Efficacy : Clinical trials have demonstrated that linagliptin significantly reduces hemoglobin A1c (HbA1c) levels when used as monotherapy or in combination with other antidiabetic agents such as metformin and sulfonylureas . A long-term study showed sustained reductions in HbA1c over three years with a favorable safety profile .

β-Cell Function and Survival

Recent studies indicate that linagliptin may have protective effects on pancreatic β-cells:

  • Protection Against Toxicity : Linagliptin has been shown to protect β-cells from glucotoxicity, lipotoxicity, and cytokine-induced damage. This protective effect is mediated through the stabilization of active GLP-1 levels in human islet cells, enhancing their function and survival under diabetic conditions .

Safety Profile

The safety profile of this compound is closely linked to that of linagliptin itself:

  • Adverse Effects : In clinical trials, linagliptin was associated with low rates of hypoglycemia and an adverse event profile similar to placebo. Common adverse events included nasopharyngitis and diarrhea .
  • Long-term Safety Studies : A three-year observational study reported an incidence of adverse drug reactions (ADRs) at 11.39%, with no significant new safety concerns arising during the treatment period .

Table 1: Summary of Key Clinical Trials Involving Linagliptin

StudyDesignPopulationDurationKey Findings
Trial 1218.5MonotherapyT2DM patients12 weeksSignificant reduction in HbA1c; well tolerated
Trial 1275.1Add-on therapyT2DM patients on metformin24 weeksImproved glycemic control; low hypoglycemia rates
Long-term PMSObservationalJapanese T2DM patients3 yearsSustained HbA1c reduction; consistent safety profile

属性

分子式

C₃₁H₃₈N₈O₇

分子量

634.68

同义词

7-(but-2-yn-1-yl)-3-Methyl-1-((4-methylquinazolin-2-yl)methyl)-8-((R)-3-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。